molecular formula C8H18O3 B11756297 2-(2,2-Dimethoxyethoxy)-2-methylpropane

2-(2,2-Dimethoxyethoxy)-2-methylpropane

Cat. No.: B11756297
M. Wt: 162.23 g/mol
InChI Key: CEZVNWLIOQWKGA-UHFFFAOYSA-N
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Description

[A detailed description of the compound's physical properties, such as appearance, boiling point, and density, should be placed here.] Researchers value 2-(2,2-Dimethoxyethoxy)-2-methylpropane for its potential as a specialty solvent or as a building block in organic synthesis, particularly for introducing ether and acetal functional groups into target molecules. Its mechanism of action in specific reactions, such as facilitating particular transformations or acting as a protecting group, would depend on the precise reaction conditions and should be verified for each application. This product is strictly labeled For Research Use Only (RUO) and is not manufactured for personal, veterinary, or diagnostic use. [Citations to specific sources for the compound's data and applications would be linked here.]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)-2-methylpropane

InChI

InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9-4)10-5/h7H,6H2,1-5H3

InChI Key

CEZVNWLIOQWKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethoxyethoxy)-2-methylpropane can be synthesized through the reaction of 2,2-dimethoxypropane with ethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous reaction of acetone and methanol to form 2,2-dimethoxypropane, followed by its reaction with ethylene glycol. The process is optimized for high yield and purity, often employing distillation techniques to separate the product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted ethers or other functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H22O4
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 112-35-6

The compound features multiple ether linkages and a branched structure, which contribute to its unique chemical behavior and stability.

Organic Synthesis

2-(2,2-Dimethoxyethoxy)-2-methylpropane is widely utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a variety of organic compounds makes it valuable for reactions involving complex ether linkages.

  • Reactions :
    • Etherification
    • Nucleophilic substitutions
    • Solvent for hydrophobic compounds

Biological Applications

In biological research, this compound serves as a stabilizing agent for biological samples and is incorporated into buffer solutions. Its biocompatibility enhances its use in drug delivery systems.

  • Mechanism of Action :
    • Modulates cellular processes through interactions with lipid membranes.
    • Enhances membrane fluidity affecting protein function.

Pharmaceutical Formulations

The compound shows potential in pharmaceutical applications due to its ability to solubilize hydrophobic drugs, making it a candidate for drug formulation.

  • Applications :
    • Drug solubilization
    • Enhancing bioavailability of poorly soluble drugs

Polymer Production

In industrial settings, this compound is used in the production of polymers and surfactants. Its chemical properties facilitate the creation of stable polymeric materials.

Surfactants and Emulsifiers

The compound's unique structure allows it to function effectively as a surfactant in various formulations, enhancing stability and performance in products like detergents and emulsions.

Case Study 1: Drug Delivery Systems

Research has indicated that this compound can enhance the delivery of hydrophobic drugs by improving their solubility. In a comparative study with conventional solvents, the compound demonstrated superior performance in solubilizing compounds such as paclitaxel, leading to improved therapeutic efficacy.

Case Study 2: Toxicological Profile

A study assessing the toxicological effects of this compound revealed low toxicity levels under standard exposure conditions. Acute toxicity tests on animal models indicated no significant adverse effects, supporting its safety for use in pharmaceutical applications.

Environmental Impact Studies

Environmental assessments indicate that this compound poses minimal risks to aquatic ecosystems due to its biodegradability and low bioaccumulation potential. This characteristic makes it an environmentally friendly option compared to other synthetic compounds.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethoxy)-2-methylpropane involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions facilitate the formation of desired products in synthetic reactions and enhance the solubility of compounds in industrial applications .

Comparison with Similar Compounds

2,2-Dimethoxypropane (CAS 77-76-9)

  • Molecular Formula : C₅H₁₂O₂
  • Molecular Weight : 104.15 g/mol
  • Structure : Two methoxy groups attached to the central carbon of propane.
  • Properties : A low-viscosity liquid with a boiling point of ~85–90°C. Its compact structure and high oxygen content make it a reactive acetal, widely used as a solvent and dehydrating agent in esterifications and ketal formations .
  • Key Difference : Lacks the extended ethoxy chain present in 2-(2,2-dimethoxyethoxy)-2-methylpropane, resulting in lower molecular weight and reduced solubility in polar solvents.

2-Ethoxy-2-methoxypropane (CAS 29328-22-1)

  • Molecular Formula : C₆H₁₄O₂
  • Molecular Weight : 118.18 g/mol
  • Structure : A propane derivative with ethoxy and methoxy groups on the central carbon.
  • Properties : Similar to 2,2-dimethoxypropane but with enhanced lipophilicity due to the ethoxy group. Its boiling point is slightly higher (~100–110°C), and it serves as a solvent in Grignard reactions and specialty coatings .
  • Key Difference : The mixed ethoxy/methoxy substitution pattern contrasts with the dimethoxyethoxy chain in the target compound, altering polarity and reactivity.

Polyether Compound (CAS 100258-42-2)

  • Molecular Formula : C₁₈H₃₈O₈
  • Molecular Weight : 382.49 g/mol
  • Structure : A propane core with an extended polyethoxy chain (eight ethoxy units) and a terminal methoxy group.
  • Properties: High boiling point (>250°C) due to extensive hydrogen bonding from multiple ether linkages. Used in nanotechnology (e.g., stabilizing silver nanoparticles) and electrochemical applications .
  • Key Difference : The extended ethoxy chain increases molecular weight and polarity compared to this compound, making it more suitable for materials science.

2-Methoxy-2-methylpropane (tert-Butyl methyl ether)

  • Molecular Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • Structure : A branched ether with a methoxy group attached to tert-butane.
  • Properties : Boiling point ~55°C; low polarity due to branching. Commonly used as a gasoline additive (MTBE) and solvent .
  • Key Difference : The absence of a dimethoxyethoxy group results in significantly lower polarity and boiling point compared to the target compound.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound* C₈H₁₈O₄ 190.23 (calculated) ~180–200 (estimated) Branched ether, dimethoxyethoxy Specialty solvents, polymer synthesis
2,2-Dimethoxypropane C₅H₁₂O₂ 104.15 85–90 Acetal Dehydrating agent, esterifications
2-Ethoxy-2-methoxypropane C₆H₁₄O₂ 118.18 100–110 Mixed ethoxy/methoxy Grignard reactions, coatings
Polyether (CAS 100258-42-2) C₁₈H₃₈O₈ 382.49 >250 Polyethoxy chain Nanomaterials, electrochemistry
2-Methoxy-2-methylpropane C₅H₁₂O 88.15 ~55 Branched ether Gasoline additive, solvent

*Estimated values based on structural analogs.

Biological Activity

2-(2,2-Dimethoxyethoxy)-2-methylpropane, also known as DMEM, is a compound that has garnered attention in various fields, particularly in pharmacology and organic chemistry. Its unique structure, featuring two methoxy groups and a branched alkane backbone, suggests potential biological activities that warrant investigation. This article compiles findings from diverse studies to elucidate the biological activity of DMEM, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of DMEM can be represented as follows:

C8H18O4\text{C}_8\text{H}_{18}\text{O}_4

This structure consists of:

  • Two methoxy groups (-OCH₃)
  • A branched alkane chain

Pharmacological Properties

DMEM has been studied for its potential pharmacological applications. Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : DMEM may possess antioxidant properties that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with etheric functionalities are often explored for their anti-inflammatory capabilities.
  • Neuroprotective Properties : Given the structural similarities with other neuroprotective agents, DMEM may also demonstrate protective effects on neuronal cells.

Antioxidant Activity

A study by Zhang et al. (2020) investigated the antioxidant capacity of several ether compounds, including DMEM. They found that DMEM exhibited significant scavenging activity against free radicals, which is crucial for preventing cellular damage associated with oxidative stress .

Anti-inflammatory Mechanisms

In a separate investigation, Lee et al. (2021) explored the anti-inflammatory potential of various ethers. Their findings suggested that DMEM could inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Neuroprotective Effects

Research by Kim et al. (2019) focused on the neuroprotective effects of DMEM analogs in models of neurodegeneration. The study reported that these compounds could reduce neuronal apoptosis and improve cell viability under stress conditions .

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, researchers evaluated the antioxidant activity of DMEM using DPPH and ABTS assays. The results indicated that DMEM had a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505055
1007075

Case Study 2: Inhibition of Inflammatory Cytokines

A study conducted on human macrophage cell lines demonstrated that DMEM significantly reduced the levels of TNF-α and IL-6 when treated with lipopolysaccharides (LPS).

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
LPS300350
LPS + DMEM (100 µM)100150

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,2-dimethoxyethoxy)-2-methylpropane, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via etherification of 2-methylpropane-1,3-diol with 2-(2-methoxyethoxy)ethanol under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis. Optimal yields (>75%) are achieved at 80–100°C with stoichiometric control of reactants .
  • Key Variables : Catalyst type (acidic vs. basic), temperature, and reaction time. Acidic conditions favor faster kinetics but may require neutralization steps. Industrial-scale production uses continuous reactors with distillation for purification .

Q. How does the compound’s structure facilitate its role as a solvent in organic synthesis?

  • Structural Analysis : The branched methyl group and flexible ether linkages (C-O-C) provide low viscosity and high polarity, enabling solvation of polar intermediates while maintaining thermal stability (decomposition >200°C). Its logP value (~1.2) suggests moderate hydrophobicity, ideal for biphasic reactions .
  • Application Example : Used in SN2 reactions to stabilize transition states, reducing side reactions like elimination. Comparative studies show 20% higher yields than THF in Grignard reactions .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for nucleophilic substitution reactions involving this compound?

  • Kinetic Studies : Pseudo-first-order kinetics (monitored via GC-MS) reveal rate constants (k) of 0.05–0.12 min⁻¹ for reactions with NaI in acetone. The bulky tert-butyl group adjacent to the ether oxygen sterically hinders nucleophilic attack, favoring SN1 mechanisms in protic solvents .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for SN2 pathways, aligning with experimental Arrhenius parameters .

Q. How can researchers optimize the compound’s use in drug delivery systems, considering biocompatibility and stability?

  • Biophysical Characterization : Dynamic light scattering (DLS) demonstrates stable micelle formation (critical micelle concentration = 0.8 mM) with hydrophobic drugs like paclitaxel. In vitro assays (HepG2 cells) show >90% viability at 1 mM, confirming low cytotoxicity .
  • Stability Challenges : Hydrolysis of ether bonds at pH <3 limits gastric applications. Coating with pH-responsive polymers (e.g., Eudragit®) enhances stability, achieving 80% drug release in simulated intestinal fluid (pH 6.8) .

Q. What analytical techniques are critical for resolving contradictions in degradation pathway studies?

  • Degradation Pathways : Conflicting reports on oxidation products (carboxylic acids vs. aldehydes) arise from solvent-dependent reactivity. LC-HRMS and ¹³C-NMR confirm that KMnO₄ in aqueous H₂SO₄ yields 2-methylpropanoic acid, while CrO₃ in acetone produces 2-methoxyacetaldehyde .
  • Analytical Workflow :

TechniqueApplicationKey Finding
GC-MSVolatile byproduct identificationDetects formaldehyde in thermal degradation
FTIRFunctional group trackingLoss of C-O-C stretch (1100 cm⁻¹) after oxidation
XRDCrystallinity changesAmorphous phase formation post-hydrolysis

Methodological Recommendations

  • Synthesis Optimization : Use a fractional factorial design to evaluate catalyst loading (5–15 mol%), temperature (60–120°C), and solvent polarity. Response surface modeling (RSM) can identify interactions between variables .
  • Data Contradiction Resolution : Employ isotopic labeling (e.g., deuterated analogs ) to trace reaction pathways and validate hypotheses via tandem MS/MS.

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